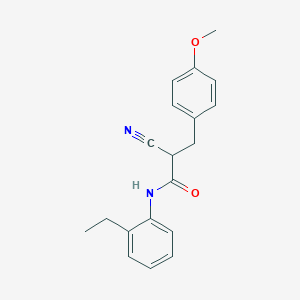![molecular formula C19H22Cl2N2O2 B2691577 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide CAS No. 301225-55-8](/img/structure/B2691577.png)
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichlorophenoxy and diethylaminophenyl groups, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide is the plant’s growth regulation system . It acts as a synthetic auxin, a type of plant growth regulator .
Mode of Action
this compound interacts with its targets by disrupting the actin cytoskeleton, which controls root elongation and cell production . This interaction leads to uncontrolled and unsustainable growth in plants, causing stem curling, leaf wilting, and ultimately, plant death .
Biochemical Pathways
The compound affects the biochemical pathways related to plant growth and development . By mimicking the action of natural auxins, it disrupts normal plant growth and development . The downstream effects include abnormal growth, senescence, and plant death .
Pharmacokinetics
It is known that the compound is insoluble in water and considered relatively neutral . Its bioavailability would be influenced by these properties.
Result of Action
The molecular and cellular effects of this compound’s action include uncontrolled and unsustainable growth, leading to morphological changes such as stem curling and leaf wilting . Ultimately, these changes result in plant death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown to degrade in the presence of soil and water microorganisms . Additionally, the compound’s action can be influenced by the type of plant species, as different species require different dosages for effective action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid . This intermediate is then reacted with 4-(diethylamino)aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally include controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
4-(diethylamino)aniline: A precursor used in the synthesis of various organic compounds with similar functional groups.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide is unique due to its specific combination of dichlorophenoxy and diethylaminophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2/c1-4-23(5-2)16-9-7-15(8-10-16)22-19(24)13(3)25-18-11-6-14(20)12-17(18)21/h6-13H,4-5H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIMJUVKKGFECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propanenitrile](/img/structure/B2691497.png)
![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2691498.png)

![1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone](/img/structure/B2691501.png)





![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}benzamide](/img/structure/B2691509.png)
![4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2691510.png)


